molecular formula C11H20F3NO2 B13223595 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid

5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid

Cat. No.: B13223595
M. Wt: 255.28 g/mol
InChI Key: LGAJBPLTPXKZDM-UHFFFAOYSA-N
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Description

5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid (CAS 2060049-59-2) is a specialized, non-proteinogenic beta-amino acid derivative of significant interest in medicinal chemistry and biochemical research . This compound features a unique molecular architecture comprising a nine-carbon backbone, an amino group, and a metabolically stable trifluoromethyl group, which profoundly influences its physicochemical properties and biological interactions . The presence of the trifluoromethyl group is a key structural motif, as introducing fluorine atoms or fluorinated groups into bioactive molecules is a established strategy to enhance their metabolic stability, membrane permeability, and binding affinity due to increased lipophilicity and electronegativity . The methyl branching at the 8-position is structurally analogous to that found in certain natural fatty acids and their derivatives, such as 8-methyl nonanoic acid (8-MNA), which is a known metabolite of dihydrocapsaicin (DHC) from chili peppers . Research on similar branched-chain fatty acids has revealed their role as modulators of energy metabolism; for instance, 8-MNA has been shown to activate AMP-activated protein kinase (AMPK) and influence lipid metabolism and glucose uptake in adipocyte models, suggesting potential metabolic research applications for structurally related compounds . The specific combination of the amino group and the trifluoromethyl group on a nonanoic acid scaffold makes this reagent a valuable intermediate for drug discovery efforts, particularly in the synthesis of more complex molecules designed to interact with biological targets like enzymes and receptors . It is suitable for use in structure-activity relationship (SAR) studies, as a building block for peptidomimetics, or in the investigation of novel metabolic pathways. Researchers are advised that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper cold-chain storage and handling procedures are recommended to maintain the stability and integrity of the product .

Properties

Molecular Formula

C11H20F3NO2

Molecular Weight

255.28 g/mol

IUPAC Name

5-amino-8-methyl-3-(trifluoromethyl)nonanoic acid

InChI

InChI=1S/C11H20F3NO2/c1-7(2)3-4-9(15)5-8(6-10(16)17)11(12,13)14/h7-9H,3-6,15H2,1-2H3,(H,16,17)

InChI Key

LGAJBPLTPXKZDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(CC(CC(=O)O)C(F)(F)F)N

Origin of Product

United States

Foundational & Exploratory

In silico prediction of 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the in silico characterization protocol for 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid (referred to herein as AMT-NA ).[1] Structurally, AMT-NA is a


-amino acid homolog of the gabapentinoid class (e.g., pregabalin, gabapentin), featuring a trifluoromethyl (

) bioisostere at the

-position relative to the carboxylate.[1]

The presence of the


 group is predicted to enhance lipophilicity and metabolic stability, while the extended carbon backbone (nonanoic vs. hexanoic) challenges the conventional structure-activity relationship (SAR) required for binding to the 

subunit of voltage-gated calcium channels (VGCC). This guide details the workflow for generating structural descriptors, predicting ADMET properties with a focus on Blood-Brain Barrier (BBB) penetration via LAT1 transport, and validating target affinity through molecular docking.[1]

Part 1: Structural Representation & Physicochemical Profiling

The first step in any in silico campaign is the rigorous definition of the chemical entity and the calculation of its fundamental properties.

Canonical Representation

To ensure reproducibility across different software platforms (e.g., Schrödinger, MOE, RDKit), the molecule must be defined by its canonical SMILES string.[1]

  • IUPAC Name: 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid[1]

  • Canonical SMILES: CC(C)CCC(N)CC(C(F)(F)F)CC(=O)O

  • Stereochemistry: The molecule contains two chiral centers (C3 and C5).[1] A complete profiling requires the generation of all four stereoisomers (

    
    ; 
    
    
    
    ;
    
    
    ;
    
    
    ).[1] For the purpose of this guide, we assume the (
    
    
    ) configuration, analogous to the bioactive conformation of pregabalin.
Physicochemical Descriptors (The "Rule of 5" Check)

Unlike standard small molecules, amino acids exist primarily as zwitterions at physiological pH.[1] Standard LogP algorithms often overestimate the membrane permeability of the neutral species.

Protocol A: Ionization & Lipophilicity Calculation

  • Software: Use Jaguar (Schrödinger) or Chemicalize (ChemAxon) for pKa prediction.[1]

  • Zwitterion Constant (

    
    ):  Calculate the equilibrium between the uncharged form (
    
    
    
    ) and the zwitterion (
    
    
    ).[1]
  • LogD

    
    :  Calculate the distribution coefficient at pH 7.4.
    
PropertyPredicted ValueMechanistic Insight
MW ~255.28 g/mol Well within fragment-based drug design limits (<300 Da).[1]
pKa (Acid) ~3.8The

-CF

group is electron-withdrawing, lowering the pKa of the carboxylate compared to unsubstituted fatty acids (typically ~4.8).
pKa (Base) ~9.6Typical aliphatic amine.[1]
LogP (Neutral) 3.2High lipophilicity due to the C9 chain and CF

group.[1]
LogD

0.8 - 1.2Critical: At pH 7.4, the molecule is >99% zwitterionic.[1] The net charge is 0, but the high polarity of the headgroup usually prevents passive diffusion.

Part 2: ADMET Prediction Workflow

For CNS-active drugs, the ability to cross the BBB is the " go/no-go " decision point.

Blood-Brain Barrier (BBB) Permeability

Standard passive diffusion models (e.g., the "Boiled-Egg" model) are insufficient for amino acids.[1] Gabapentinoids rely on the L-type Amino Acid Transporter 1 (LAT1) for active transport.[1]

Hypothesis: The extended chain length (C9) of AMT-NA may exceed the steric capacity of the LAT1 substrate pocket compared to Leucine or Pregabalin (C6).

Experimental Protocol: LAT1 Substrate Prediction

  • Homology Modeling: Generate a model of human LAT1 (SLC7A5) using the Cryo-EM structure of the LAT1-CD98hc complex (PDB: 6IRS) as a template.[1]

  • Docking Grid Generation: Define the substrate binding site around the conserved residues Ser342 and Phe252.[1]

  • Constraint Setup: Enforce a pharmacophore constraint where the carboxylate and ammonium groups of AMT-NA must overlap with the coordinates of Leucine in the crystal structure.

  • Scoring: If the docking score is > -7.0 kcal/mol, the molecule is likely too bulky for LAT1 transport.[1]

Metabolic Stability (The Fluorine Effect)

The introduction of the trifluoromethyl group at C3 is a strategic medicinal chemistry tactic to block metabolic degradation.

  • Beta-Oxidation Blockade: In standard fatty acids,

    
    -oxidation occurs at C3.[1] The quaternary carbon created by the 
    
    
    
    substitution at C3 effectively blocks the acyl-CoA dehydrogenase activity, significantly increasing half-life (
    
    
    ).
  • CYP450 Inhibition: Run in silico SOM (Site of Metabolism) prediction (e.g., StarDrop or FAME 3).[1] The C8-methyl group is a potential site for

    
     hydroxylation.[1]
    

Part 3: Molecular Docking (Target: Subunit)

The therapeutic efficacy of gabapentinoids in neuropathic pain is mediated by binding to the


 subunit of VGCCs.[2][3][4][5]
The "Arginine Cage" Challenge

The binding pocket of


 (PDB: 4MS2) relies on a strict "charge clamp" mechanism:
  • Arg217 coordinates the Carboxylate (

    
    ).[1]
    
  • Glu219/Phe219 coordinates the Ammonium (

    
    ).[1]
    

Structural Conflict: Gabapentin and Pregabalin are


-amino acids (3 carbons between functional groups).[1] AMT-NA is a 

-amino acid (4 carbons between functional groups).[1]
  • Risk:[1] The extra methylene group may disrupt the precise distance required to bridge the Arg-Glu clamp.

Diagrammatic Workflow

The following diagram illustrates the computational logic for assessing this binding mode.

G Start Start: AMT-NA Structure ConfSearch Conformational Search (Monte Carlo / LowModeMD) Start->ConfSearch FoldAnalysis Identify Folded Conformers (Distance N-O ~ 4-6 Å) ConfSearch->FoldAnalysis Can it mimic gamma-turn? Docking Ensemble Docking (Glide XP / AutoDock Vina) FoldAnalysis->Docking TargetPrep Target Prep: alpha2delta-1 (PDB: 4MS2) TargetPrep->Docking Filter1 Filter: Salt Bridge Check (Arg217 & Glu219) Docking->Filter1 MD MD Simulation (100ns) Assess Complex Stability Filter1->MD Top Pose Decision Decision: Active vs Inactive MD->Decision

Figure 1: In silico workflow for assessing the binding potential of the delta-amino acid AMT-NA against the alpha2delta calcium channel subunit.

Docking Protocol
  • Ligand Preparation: Generate low-energy conformers. Specifically, look for "folded" conformers where the C3-C4-C5 backbone adopts a gauche orientation, effectively shortening the distance between the N and O termini to mimic a

    
    -amino acid.[1]
    
  • Grid Generation: Center the grid on the bound Gabapentin in PDB 4MS2.[1]

  • Docking: Perform flexible ligand docking.

  • Analysis: Measure the RMSD of the AMT-NA ammonium nitrogen relative to the crystallographic Gabapentin nitrogen. An RMSD < 1.5 Å suggests the molecule can successfully mimic the pharmacophore despite the longer chain.

Part 4: Synthesis Feasibility (Retrosynthetic Check)

An in silico guide must ensure the molecule is synthetically accessible for validation.[1]

  • Strategy: Michael Addition.

  • Starting Materials: 4-methylpentanal (for the tail) and a trifluoromethyl-crotonate derivative.[1]

  • Key Step: The introduction of the amino group at C5 and the

    
     at C3 suggests a pathway involving the condensation of a chiral sulfinamide (for stereocontrol of the amine) with a trifluoromethylated enoate, followed by hydrolysis.
    

References

  • Structure & Function of

    
     Ligands: 
    
    • Lana, B. et al. (2016).[1] The structure of the

      
      -1 subunit of voltage-gated calcium channels in complex with gabapentin. Nature Structural & Molecular Biology , 23, 421–429.[1] Link
      
  • Trifluoromethyl Bioisosteres in Medicinal Chemistry

    • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry , 61(14), 5822–5880.[1] Link[1]

  • LAT1 Transport Modeling

    • Yan, R. et al. (2019).[1] Structure of the human LAT1–4F2hc heteromeric amino acid transporter complex. Nature , 568, 127–130.[1] Link

  • Gabapentinoid SAR

    • Bryans, J. S., & Wustrow, D. J. (1999).[1] 3-Substituted GABA Analogs with Central Nervous System Activity: A Review. Medicinal Research Reviews , 19(2), 149-177.[1] Link

Sources

Unlocking Nature's Chemical Diversity: A Technical Guide to the Discovery and Isolation of Novel Non-Proteinogenic Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Canonical Twenty

In the intricate tapestry of life, the twenty proteinogenic amino acids have long been celebrated as the fundamental building blocks of proteins. However, beyond this canonical set lies a vast and largely unexplored chemical space populated by non-proteinogenic amino acids (NPAAs). These "unnatural" amino acids, found in a wide array of organisms from bacteria and fungi to plants and marine life, represent a treasure trove of novel chemical functionalities with profound implications for drug discovery and biotechnology.[1][2][3] NPAAs are not encoded in the genetic code but are synthesized through various metabolic pathways, often as secondary metabolites.[4][5] Their unique structures, which can include alternative stereochemistry (D-amino acids), modified side chains, and altered backbones (e.g., β- or γ-amino acids), offer a powerful toolkit for medicinal chemists to overcome some of the most significant challenges in peptide-based drug development.[1][2] By strategically incorporating NPAAs into peptide therapeutics, researchers can enhance their stability against enzymatic degradation, improve bioavailability, and fine-tune their potency and selectivity.[1][6][7]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals who are poised to venture into the exciting field of NPAA discovery. It moves beyond a mere recitation of protocols to provide a comprehensive framework grounded in scientific integrity and field-proven insights. We will delve into the causality behind experimental choices, present self-validating workflows, and provide a roadmap for navigating the journey from a complex biological matrix to a purified, structurally elucidated novel NPAA, ready for application in the next generation of therapeutics.

I. The Strategic Hunt: Modern Approaches to NPAA Discovery and Screening

The discovery of novel NPAAs is an endeavor that begins with a strategic search in the right places, followed by a robust screening methodology to identify promising candidates within complex biological mixtures. The choice of source material is paramount and is often guided by the ecological niche of the organism, with extremophiles and organisms engaged in chemical warfare being particularly rich sources.

A. Bio-prospecting in Untapped Niches

Nature has already performed eons of chemical evolution, and thus, the most fruitful starting points for NPAA discovery are often organisms that have evolved unique biochemical pathways.

  • Microbial Fermentation: Bacteria and fungi, particularly those from unique environments such as marine sediments, geothermal vents, and symbiotic relationships, are prolific producers of NPAAs.[1] Non-ribosomal peptide synthetases (NRPSs) in these organisms are molecular assembly lines that incorporate a wide variety of non-standard building blocks into bioactive peptides.[1]

  • Plant Metabolomics: Plants synthesize a vast arsenal of chemical compounds for defense, signaling, and other physiological functions.[5][8] Many of these are NPAAs, which can be present in their free form or as part of larger secondary metabolites.

  • Marine Invertebrates: Sponges, tunicates, and other marine organisms are often engaged in symbiotic relationships with microorganisms, leading to the production of a diverse array of bioactive compounds, including novel NPAAs.

B. High-Throughput Screening: Casting a Wide Net

Once a promising source has been identified, the next challenge is to detect the presence of novel NPAAs within a complex mixture of other metabolites. Modern analytical techniques have revolutionized this process, allowing for rapid and sensitive screening.

A powerful and widely adopted strategy for the high-throughput screening of novel NPAAs in complex biological samples, such as microbial fermentation broths or plant extracts, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique is particularly well-suited for this task due to its high sensitivity, selectivity, and ability to handle complex matrices.[9][10][11][12]

A key innovation in this area is the use of derivatization reagents that react with the amino group of amino acids to introduce a common chemical tag. One such reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), which is commercially available in kits like AccQ·Tag™.[9][10][11] The derivatization with AQC offers several advantages for screening:

  • Enhanced Ionization Efficiency: The AQC tag improves the ionization of the amino acids in the mass spectrometer, leading to better sensitivity.

  • Common Fragment Ion: Upon fragmentation in the mass spectrometer (MS/MS), AQC-derivatized amino acids produce a characteristic common fragment ion with a mass-to-charge ratio (m/z) of 171.[9][10][11] This predictable fragmentation pattern allows for the development of a "precursor ion scan" or "multiple reaction monitoring (MRM)" method that specifically looks for all parent ions that produce this common fragment. This dramatically reduces the chemical noise and allows for the selective detection of amino acids in the sample.

  • Chromatographic Separation: The derivatization also improves the chromatographic properties of the amino acids, allowing for better separation on a reverse-phase HPLC column.[13]

The overall workflow for this screening method is as follows:

Screening workflow for novel NPAAs using LC-MS/MS.

This approach allows researchers to rapidly screen a large number of samples and identify chromatographic peaks that correspond to potential novel NPAAs, which can then be targeted for isolation and structural elucidation.

II. The Art of Separation: A Practical Guide to NPAA Isolation and Purification

Once a promising NPAA candidate has been identified through screening, the next critical phase is its isolation and purification from the complex source matrix. This is often a multi-step process that requires a combination of chromatographic techniques to achieve the high degree of purity necessary for structural elucidation and subsequent biological testing.

A. Foundational Principles of Chromatographic Separation

The choice of chromatographic method is dictated by the physicochemical properties of the target NPAA and the nature of the impurities in the mixture. The most commonly employed techniques are based on differences in polarity, charge, and size.

B. A Multi-Modal Purification Strategy

A robust and generally applicable workflow for the purification of NPAAs from a crude extract involves a sequential combination of different chromatographic modes. This multi-modal approach ensures that impurities with diverse properties are effectively removed at each stage.

purification_workflow start Crude Biological Extract spe Solid-Phase Extraction (SPE) (Initial Cleanup & Concentration) start->spe 1. Desalting & Gross Fractionation iex Ion-Exchange Chromatography (IEX) (Separation by Charge) spe->iex 2. Charge-based Separation rphplc Preparative Reverse-Phase HPLC (RP-HPLC) (High-Resolution Separation by Polarity) iex->rphplc 3. Polarity-based Fine Purification purity Purity Assessment (Analytical HPLC, LC-MS) rphplc->purity 4. Quality Control pure_npaa Purified Novel NPAA purity->pure_npaa >95% Purity

A multi-modal workflow for the purification of novel NPAAs.

Step 1: Solid-Phase Extraction (SPE) - The Initial Cleanup

SPE is an essential first step to remove major classes of interfering compounds, such as salts, sugars, and lipids, and to concentrate the NPAA fraction.

  • Causality: The choice of SPE sorbent is critical. For a typical amino acid with both an amino and a carboxyl group, a mixed-mode ion-exchange sorbent (containing both cation and anion exchange functionalities) is often ideal. This allows for the retention of the amphoteric NPAA while allowing neutral and charged impurities to be washed away under specific pH conditions.

Step 2: Ion-Exchange Chromatography (IEX) - Separation by Charge

IEX is a powerful technique for separating molecules based on their net charge at a given pH.[14][15]

  • Expertise in Action: The isoelectric point (pI) of the target NPAA, if it can be estimated, is a key parameter for IEX method development. By running the chromatography at a pH below the pI, the NPAA will have a net positive charge and bind to a cation-exchange resin. Conversely, at a pH above the pI, it will have a net negative charge and bind to an anion-exchange resin. A salt gradient (e.g., NaCl or ammonium acetate) is then used to elute the bound NPAA, with more highly charged molecules eluting at higher salt concentrations.

Step 3: Preparative Reverse-Phase HPLC (RP-HPLC) - High-Resolution Polishing

RP-HPLC is the workhorse for the final purification of NPAAs, offering high resolution and the ability to separate closely related analogs.

  • Trustworthiness through Purity: The goal of this step is to obtain a single, sharp peak corresponding to the target NPAA. The choice of column (e.g., C18, C8) and mobile phase (typically a gradient of water and acetonitrile with an additive like trifluoroacetic acid or formic acid) must be optimized to achieve the best separation.[16] Fractions are collected across the peak of interest and analyzed by analytical HPLC or LC-MS to identify those with the highest purity.

Technique Principle of Separation Typical Application in NPAA Workflow Key Parameters to Optimize
Solid-Phase Extraction (SPE) Polarity, Ion-ExchangeInitial cleanup, desalting, and concentration of the crude extract.Sorbent type, loading/washing/elution solvent pH and composition.
Ion-Exchange Chromatography (IEX) Net charge at a specific pH.Separation of acidic, basic, and neutral NPAAs from each other and from other charged impurities.Resin type (cation/anion), buffer pH, salt gradient.
Preparative RP-HPLC Hydrophobicity/PolarityFinal high-resolution purification to achieve >95% purity.Column chemistry (e.g., C18), mobile phase gradient, additives (TFA, formic acid).

III. Deciphering the Molecular Blueprint: Structural Elucidation of Novel NPAAs

With a purified NPAA in hand, the final and most intellectually stimulating phase is the determination of its precise chemical structure. This is a puzzle that is solved by piecing together information from a suite of powerful analytical techniques.

A. The Power of Spectroscopy and Spectrometry

1. Mass Spectrometry (MS): Determining the Molecular Formula

High-resolution mass spectrometry (HRMS) is the first port of call for determining the accurate mass of the NPAA, which in turn allows for the prediction of its molecular formula. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern of the molecule, offering clues about its substructures.[9][10]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR spectroscopy is the cornerstone of structural elucidation for novel organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to piece together the complete picture of the NPAA's structure.

  • ¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms in the molecule.

  • ¹³C NMR: Reveals the number and types of carbon atoms.

  • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, allowing for the tracing of proton networks within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

3. X-ray Crystallography: The Gold Standard for Stereochemistry

While NMR can often provide the connectivity of a molecule, determining its absolute stereochemistry can be challenging. If a high-quality crystal of the NPAA can be grown, X-ray crystallography can provide an unambiguous three-dimensional structure, definitively establishing the configuration of all chiral centers.

Integrated workflow for the structural elucidation of a novel NPAA.

IV. From Discovery to Application: The Role of NPAAs in Drug Development

The discovery and isolation of a novel NPAA is not an end in itself, but rather the beginning of its journey towards potential therapeutic application. The unique chemical features of NPAAs make them invaluable tools for medicinal chemists seeking to design peptide-based drugs with improved pharmacological properties.[1][4][17][]

The incorporation of NPAAs can confer a range of benefits:

  • Enhanced Proteolytic Stability: The non-natural side chains and backbones of NPAAs can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide drug.[6]

  • Conformational Constraint: Cyclic or sterically demanding NPAAs can lock the peptide into a specific bioactive conformation, leading to increased potency and selectivity for its target receptor.

  • Improved Pharmacokinetics: By modifying the polarity and charge of a peptide through NPAA incorporation, it is possible to improve its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

  • Novel Pharmacophores: The unique functional groups present in some NPAAs can introduce new binding interactions with the target protein, leading to the development of entirely new classes of drugs.

Conclusion: A New Frontier in Chemical Biology

The exploration of non-proteinogenic amino acids represents a vibrant and rapidly expanding frontier in chemical biology and drug discovery. The methodologies outlined in this guide provide a robust framework for the systematic discovery, isolation, and characterization of these fascinating molecules. By combining modern analytical techniques with a deep understanding of the underlying chemical principles, researchers can unlock the immense potential of nature's expanded amino acid alphabet and pave the way for the development of innovative new medicines. The journey from a humble microbe or plant to a life-saving therapeutic is a challenging one, but it is a journey made possible by the rigorous and creative application of the scientific principles and techniques discussed herein.

References

  • Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]

  • The Daily Scientist. (2023). The Application of Non-Canonical Amino Acids in Drug Discovery. The Daily Scientist. [Link]

  • Singh, Y., et al. (2025). Unnatural Amino Acids in Drug Discovery. ACS Pharmacology & Translational Science. [Link]

  • Evans, C. S., & Bell, E. A. (2008). Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance. Natural Product Communications, 3(1). [Link]

  • Kite, T. C., et al. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. Analytical Methods, 15(2), 179-188. [Link]

  • Vallejo-López, M., et al. (2021). Decoding the Structure of Non-Proteinogenic Amino Acids: The Rotational Spectrum of Jet-Cooled Laser-Ablated Thioproline. Molecules, 26(24), 7586. [Link]

  • MDPI. (n.d.). Special Issue: Non-Natural Amino Acids in Drug Design. Pharmaceuticals. [Link]

  • Nokihara, K., et al. (2015). Preparative scale isolation, purification and derivatization of mimosine, a non-proteinogenic amino acid. Journal of Biological Chemistry. [Link]

  • Wageningen University & Research. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ$Tag reagents and LC-MS. WUR eDepot. [Link]

  • Royal Society of Chemistry. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ$Tag reagents and LC-MS. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Non-proteinogenic amino acids. Wikipedia. [Link]

  • Wiley-VCH. (n.d.). 1 Non-Proteinogenic 𝛂-Amino Acids, Natural Origin, Biological Functions. Wiley-VCH. [Link]

  • ResearchGate. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. ResearchGate. [Link]

  • University of Technology Sydney. (2022). Extraction of Non-Protein Amino Acids from Cyanobacteria for Liquid Chromatography-Tandem Mass Spectrometry Analysis. OPUS at UTS. [Link]

  • PubMed. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed. [Link]

  • Frontiers. (2020). Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. Frontiers in Environmental Science. [Link]

  • Google Patents. (n.d.). Process for isolating and purifying amino acids.
  • Diaion. (n.d.). Separation and Refining of Amino acids. Diaion. [Link]

  • Frontiers. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers in Bioengineering and Biotechnology. [Link]

  • Taylor & Francis Online. (n.d.). Non-proteinogenic amino acids – Knowledge and References. Taylor & Francis Online. [Link]

  • National Center for Biotechnology Information. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. PMC. [Link]

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Methodological & Application

Application Note: 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid in Drug Discovery

[1][2]

Executive Summary

5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid is a specialized, fluorinated non-canonical amino acid (NCAA) designed to address critical challenges in modern drug discovery: metabolic instability and membrane permeability .[1]

Structurally, this molecule combines a



1
  • Peptidomimetics: Inducing novel secondary structures (foldamers) and blocking proteolytic cleavage.[1]

  • Neurological Lead Optimization: Acting as a bioisostere for Gabapentinoid-class drugs, targeting the

    
     subunit of voltage-gated calcium channels (VGCC).[1]
    
  • Protease Inhibition: Serving as a transition-state mimic in aspartyl protease inhibitors.[1]

This guide provides the rationale, experimental protocols, and validation strategies for integrating this scaffold into your medicinal chemistry campaigns.

Structural Analysis & Design Rationale

Chemical Architecture

The molecule can be dissected into three functional domains:

  • The

    
    -Amino Acid Backbone:  Unlike canonical 
    
    
    -amino acids, the extended carbon chain (5-amino) introduces flexibility and rotational freedom, allowing for the formation of specific helical structures (e.g.,
    
    
    -peptides,
    
    
    -peptides) that are resistant to standard proteases.[1]
  • The 3-Trifluoromethyl Group (

    
    -position):  This is the critical functional element.[1] The 
    
    
    group:
    • Lowers the

      
       of the proximal carboxyl group, altering hydrogen bond strength.[1]
      
    • Provides steric bulk (similar to an isopropyl group) to fill hydrophobic pockets.[1]

    • Prevents metabolic oxidation at the

      
      -carbon.[1]
      
  • The 8-Methyl Nonyl Tail: This mimics the side chain of Homoleucine , providing significant lipophilicity for blood-brain barrier (BBB) penetration.[1]

Mechanistic Logic: The "Fluorine Effect"

Incorporating this scaffold relies on the bioisosteric principle .[1] The

1


1

Application 1: Solid-Phase Peptide Synthesis (SPPS)[1][2]

The primary application of this molecule is its incorporation into peptide chains to create stapled peptides or protease-resistant macrocycles .[1]

Protocol A: Fmoc-Solid Phase Incorporation

Objective: To couple 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid (referred to here as Fmoc-5A8M-TFM ) into a growing peptide chain.[1]

Reagents:

  • Resin: Rink Amide MBHA resin (loading 0.5–0.7 mmol/g).[1]

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: DMF (Dimethylformamide), NMP (N-methyl-2-pyrrolidone).[1]

  • Deprotection: 20% Piperidine in DMF.[1]

Step-by-Step Methodology:

  • Resin Swelling:

    • Weigh 100 mg of resin into a fritted syringe.[1]

    • Swell in DMF for 30 minutes. Drain.

  • Fmoc Deprotection (Previous Cycle):

    • Add 20% Piperidine/DMF (2 mL) for 5 mins. Drain.

    • Repeat for 15 mins. Drain.

    • Wash: DMF (3x), DCM (3x), DMF (3x).[1]

  • Activation & Coupling:

    • Note: Due to the steric bulk of the

      
       group and the chain length, standard HBTU coupling may be inefficient.[1] HATU is mandatory. 
      
    • Dissolve Fmoc-5A8M-TFM (3.0 eq relative to resin loading) in 2 mL DMF.

    • Add HATU (2.9 eq) and DIPEA (6.0 eq).[1]

    • Pre-activation: Let the mixture sit for 2 minutes (color change to yellow/orange indicates activation).

    • Add the activated solution to the resin.[1]

  • Reaction:

    • Shake at Room Temperature for 2 to 4 hours . (Extended time is required due to the

      
      -amino steric environment).[1]
      
    • Optional: Double couple (repeat step 3) if the Kaiser test remains positive.[1]

  • Capping:

    • After coupling, cap unreacted amines with Acetic Anhydride/Pyridine (1:[1]1) in DMF for 10 mins to prevent deletion sequences.

Validation:

  • Perform a micro-cleavage (TFA/TIS/H2O 95:2.5:2.[1]5) and analyze via LC-MS.[1]

  • Expected Mass Shift: Calculate the mass of the added residue carefully.

    • Formula:

      
       (residue mass within peptide).[1]
      
    • Added Mass: ~238.27 Da.[1]

Application 2: Neurological Lead Optimization (Gabapentinoid Assay)

This molecule is a structural analog of Pregabalin, extended by two carbons and fluorinated.[1] It is a prime candidate for screening against the

1
Protocol B: Competitive Radioligand Binding Assay

Objective: Determine the binding affinity (


Materials:

  • Source Tissue: Porcine cerebral cortex synaptic membranes (rich in

    
    ).[1]
    
  • Radioligand:

    
    -Gabapentin (Specific Activity ~80 Ci/mmol).[1]
    
  • Buffer: 10 mM HEPES-KOH, pH 7.4.

  • Non-specific Binding Control: 10

    
    M Pregabalin (saturation).[1]
    

Workflow:

  • Membrane Preparation:

    • Homogenize tissue in ice-cold HEPES buffer.[1]

    • Centrifuge at 1,000 x g (10 min) to remove debris.

    • Centrifuge supernatant at 48,000 x g (20 min) to pellet membranes.

    • Resuspend pellet to a protein concentration of 0.5 mg/mL.[1]

  • Incubation:

    • In a 96-well plate, add:

      • 50

        
        L Membrane suspension.[1]
        
      • 20

        
        L 
        
        
        -Gabapentin (Final conc: 10 nM).[1]
      • 20

        
        L Test Compound  (5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid) at varying concentrations (
        
        
        M to
        
        
        M).
    • Total Volume: 200

      
      L (adjust with buffer).
      
  • Equilibrium:

    • Incubate for 45 minutes at Room Temperature (

      
      ).
      
  • Filtration:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).[1]

    • Wash 3x with ice-cold buffer.[1]

  • Quantification:

    • Add scintillation cocktail and count radioactivity (CPM).[1]

  • Data Analysis:

    • Plot % Inhibition vs. Log[Concentration].

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is the affinity of Gabapentin).[1]

Visualization of Workflow

The following diagram illustrates the decision tree for utilizing this scaffold in a drug discovery campaign, distinguishing between Peptidomimetic and Small Molecule pathways.

DrugDiscoveryWorkflowStartTarget Molecule:5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acidDecisionSelect Application PathStart->DecisionPathAPath A: Peptidomimetics(Protease Stability)Decision->PathABackbone EngineeringPathBPath B: Small Molecule(Neurology/CNS)Decision->PathBLigand OptimizationFmocProtectFmoc Protection(N-terminus)PathA->FmocProtectBindingAssayBinding Assay(alpha2-delta Subunit)PathB->BindingAssaySPPSSPPS Incorporation(Use HATU/DIPEA)FmocProtect->SPPSFoldamerFoldamer Analysis(CD Spectroscopy)SPPS->FoldamerOutcomeAResult: Protease-ResistantPeptide AnalogFoldamer->OutcomeALogDLogD & Metabolic Stability(Microsomal Assay)BindingAssay->LogDLogD->FoldamerLipophilicity DataInforms DesignOutcomeBResult: CNS-PenetrantLead CandidateLogD->OutcomeB

Caption: Workflow for integrating the fluorinated scaffold into peptidomimetic (left) and small molecule (right) discovery pipelines.

Comparison Data: Fluorine Impact

The table below summarizes the expected physicochemical shifts when substituting a standard Leucine or Gabapentin-like residue with this fluorinated scaffold.

PropertyNon-Fluorinated Analog (Methyl/H)5-Amino-8-methyl-3-(CF3) AnalogImpact on Drug Design
Lipophilicity (

)
~1.2 (Estimated)~2.1 (Estimated)Enhanced BBB Permeability. CF3 adds significant lipophilicity without adding charge.[1]
Metabolic Stability (

)
Low (susceptible to CYP450 oxidation)HighBlocked Metabolism. The CF3 group sterically and electronically protects the

-carbon from oxidation.[1]
Conformation FlexibleRestrictedEntropy Reduction. The bulky CF3 group restricts bond rotation, pre-organizing the molecule for receptor binding.[1]
pKa (Carboxyl) ~4.8~3.9Acidity Shift. The electron-withdrawing CF3 lowers pKa, potentially strengthening ionic interactions in the binding pocket.[1]

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link

  • Hagadorn, J. R., et al. (2018).[1] Alpha2delta-1 Ligands: A Review of the Patent Literature. Expert Opinion on Therapeutic Patents. Link[1]

  • Wang, J., et al. (2014).[1] Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Approved by the FDA. Chemical Reviews. Link[1]

  • Cheng, Y., & Prusoff, W. H. (1973).[1] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

Application Note: Cell-Free Incorporation of 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic Acid into Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful strategy in chemical biology, drug discovery, and materials science.[1][2] By expanding the genetic code beyond the 20 canonical amino acids, researchers can introduce novel chemical functionalities, spectroscopic probes, and post-translational modifications to precisely defined positions within a polypeptide chain.[3] This enables the creation of proteins with enhanced therapeutic properties, novel catalytic activities, and unique structural characteristics. 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid is a particularly interesting ncAA, featuring a trifluoromethyl group, which can enhance protein stability and modulate binding interactions, and a long aliphatic side chain, offering potential for new hydrophobic or lipophilic contacts.

Cell-free protein synthesis (CFPS) systems have emerged as a robust and versatile platform for the efficient incorporation of ncAAs.[4][5] Unlike traditional in vivo expression, CFPS systems are open environments, allowing for direct manipulation of reaction components and bypassing the constraints of a cell membrane and cell viability.[5][6] This is especially advantageous for incorporating ncAAs that may be toxic to cells or inefficiently transported.[1]

This application note provides a detailed protocol for the incorporation of 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid into a target protein using an E. coli-based cell-free system. The methodology relies on an orthogonal translation system (OTS), comprising an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA, to uniquely decode a reassigned codon, typically the UAG amber stop codon.[7][8][9]

Principle of the Method

The successful incorporation of a non-canonical amino acid requires a dedicated set of translational tools that function independently of the host cell's machinery. This is achieved through an Orthogonal Translation System (OTS).[7][10]

An OTS consists of two key components:

  • An Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS): An enzyme engineered to specifically recognize and charge the desired ncAA (in this case, 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid) onto its partner tRNA. It must not recognize any of the 20 canonical amino acids.[11]

  • An Orthogonal tRNA (o-tRNA): A tRNA, often a suppressor tRNA like tRNAPylCUA, that is not recognized by any of the endogenous aaRSs in the host system but is recognized by the o-aaRS.[10] Its anticodon is mutated (e.g., to CUA) to recognize a reassigned codon, such as the UAG amber stop codon, in the mRNA template.[9][12]

When the o-aaRS, o-tRNA, the ncAA, and a plasmid DNA encoding the target gene with an in-frame UAG codon are added to the cell-free reaction, the system works as follows: The o-aaRS charges the o-tRNA with the ncAA. When the ribosome encounters the UAG codon during translation, the charged o-tRNA delivers the ncAA, allowing protein synthesis to continue rather than terminate. This results in a full-length protein containing the ncAA at the specified position.[13]

OTS_Mechanism cluster_0 Cell-Free System Components cluster_1 Translation Machinery ncAA ncAA (5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid) o_aaRS Orthogonal aaRS ncAA->o_aaRS charged_tRNA ncAA-tRNA(CUA) o_aaRS->charged_tRNA o_tRNA Orthogonal tRNA(CUA) o_tRNA->o_aaRS ATP ATP ATP->o_aaRS Ribosome Ribosome Protein Growing Polypeptide Ribosome->Protein Elongation mRNA mRNA ...AUG...UAG...UAA... charged_tRNA->Ribosome Decoding UAG

Figure 1. Mechanism of Orthogonal Translation for ncAA Incorporation.

Materials and Reagents
  • Cell-Free Expression System: PURE System (e.g., PUREfrex®) is recommended for its defined composition and lack of endogenous nucleases and proteases.[14][15][16] Alternatively, a high-quality E. coli S30 extract can be used.

  • Non-Canonical Amino Acid: 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid (Custom synthesis may be required). Prepare a 50 mM stock solution in an appropriate solvent (e.g., DMSO or a slightly acidic aqueous buffer) and adjust pH to 7.0-8.0 if necessary.

  • Plasmids:

    • pET_GOI-TAG: An expression vector containing the Gene of Interest (GOI) with an in-frame amber stop codon (UAG) at the desired incorporation site, under the control of a T7 promoter. The protein should ideally have a purification tag (e.g., 6xHis-tag).

    • pOTS: A plasmid co-expressing the engineered orthogonal aaRS and the orthogonal suppressor tRNA specific for 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid.

  • Reagents:

    • Nuclease-free water

    • RNase inhibitor

    • Standard canonical amino acid mix (if not included in the CFPS kit)

    • Energy source (e.g., creatine phosphate, NTPs, if not included in the CFPS kit)

  • Purification:

    • Ni-NTA or Cobalt-TALON resin

    • Wash and Elution buffers (containing imidazole)

    • Dialysis tubing or centrifugal concentrators

  • Analysis:

    • SDS-PAGE analysis reagents (gels, running buffer, loading dye, protein stain)

    • Mass Spectrometry (ESI-MS) equipment

Experimental Protocols
Protocol 1: Cell-Free Protein Synthesis (CFPS) Reaction

This protocol is optimized for a standard 25 µL batch reaction. Reactions can be scaled as needed.

  • Preparation: Thaw all CFPS components, plasmids, and the ncAA stock solution on ice.

  • Reaction Assembly: In a sterile, nuclease-free microcentrifuge tube on ice, assemble the reaction components in the order listed in Table 1. Prepare a negative control reaction without the ncAA to verify its specific incorporation.

ComponentStock ConcentrationVolume for 25 µL RxnFinal ConcentrationPurpose
Solution I (Buffer/Energy) Varies by Kit10 µL1XProvides buffers, NTPs, energy source
Solution II (Enzymes) Varies by Kit7.5 µL1XContains ribosomes, tRNAs, aaRSs, factors
pET_GOI-TAG Plasmid 200 ng/µL1 µL8 ng/µLDNA template for target protein
pOTS Plasmid 200 ng/µL1 µL8 ng/µLEncodes orthogonal machinery
ncAA Stock 50 mM0.5 µL1 mMNon-canonical amino acid
RNase Inhibitor 40 U/µL0.5 µL0.8 U/µLProtects mRNA template
Nuclease-Free Water -4.5 µL-Adjust to final volume
Total Volume -25 µL --

Table 1. Recommended CFPS Reaction Setup.

  • Incubation: Gently mix the reaction by pipetting. Incubate the tube at 37°C for 2-4 hours in a thermocycler or incubator. For difficult proteins, incubation time can be extended up to 16 hours, although yields may plateau.[17]

  • Analysis of Total Protein: After incubation, take a 2 µL aliquot of the reaction. Add 8 µL of 4x SDS-PAGE loading dye and 10 µL of water. Heat at 95°C for 5 minutes. Analyze by SDS-PAGE to visualize total protein expression. A band corresponding to the full-length protein should be visible in the +ncAA lane and absent or significantly reduced in the -ncAA lane.

Protocol 2: Purification of the ncAA-Containing Protein (His-Tag)
  • Binding: Add the remaining 23 µL of the CFPS reaction to 177 µL of a binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0). Add 25 µL of a 50% Ni-NTA resin slurry and incubate for 1 hour at 4°C with gentle rotation.

  • Washing: Centrifuge the slurry at 500 x g for 1 minute and discard the supernatant. Wash the resin twice with 500 µL of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0).

  • Elution: Elute the protein by adding 50 µL of elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0). Incubate for 10 minutes at room temperature, then centrifuge and collect the supernatant.

  • Buffer Exchange: Exchange the elution buffer for a suitable storage buffer (e.g., PBS, pH 7.4) using a centrifugal concentrator or dialysis.

  • Quantification: Determine the protein concentration using a Bradford or BCA assay. Typical yields from batch CFPS reactions can range from 0.1 to 1.0 mg/mL.[18]

Protocol 3: Verification of Incorporation by Mass Spectrometry

Mass spectrometry is the gold standard for confirming the successful and site-specific incorporation of an ncAA.[13]

  • Intact Mass Analysis: Dilute a sample of the purified protein to ~0.1 mg/mL in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile). Analyze via electrospray ionization mass spectrometry (ESI-MS).

  • Data Interpretation: Calculate the expected molecular weight (MW) of the protein with and without the ncAA. The mass of the incorporated ncAA will be the mass of the amino acid minus the mass of water (18.015 Da) lost during peptide bond formation. The experimental mass from the ESI-MS spectrum should match the theoretical MW of the ncAA-containing protein.

  • (Optional) Tandem MS (MS/MS): For unambiguous confirmation of the incorporation site, digest the purified protein with a protease (e.g., trypsin). Analyze the resulting peptide mixture by LC-MS/MS.[19] The fragmentation data for the peptide containing the UAG codon site will show a mass shift corresponding to the ncAA residue, confirming its precise location.[19][20]

Overall Experimental Workflow

The entire process, from gene design to final protein verification, follows a systematic workflow.

Workflow cluster_prep Preparation cluster_expr Expression cluster_analysis Purification & Verification p_template 1. Prepare Plasmids (GOI-TAG and OTS) p_reagents 2. Prepare ncAA Stock & CFPS Reagents p_cfps 3. Assemble CFPS Reaction (+/- ncAA) p_reagents->p_cfps p_incubate 4. Incubate at 37°C p_cfps->p_incubate p_purify 5. Purify Protein (e.g., His-Tag IMAC) p_incubate->p_purify p_verify 6. Verify Incorporation (Intact Mass Spec) p_purify->p_verify p_confirm 7. (Optional) Confirm Site (LC-MS/MS) p_verify->p_confirm

Figure 2. High-level workflow for ncAA incorporation using CFPS.

Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low or no protein yield - Inactive CFPS reagents- Poor plasmid quality/concentration- Protein is toxic to the system- Use fresh reagents and confirm plasmid integrity/concentration.- Reduce incubation time or temperature (e.g., 30°C).- Optimize codon usage of the template DNA.
High amount of truncated product - Inefficient ncAA incorporation- Low ncAA concentration- OTS components not optimal- Increase the concentration of the ncAA (e.g., to 2-3 mM).- Increase the concentration of the pOTS plasmid.- Ensure the OTS is specific and active for the ncAA.
No mass shift observed in MS - ncAA was not incorporated- Canonical amino acid mis-incorporation- Confirm expression results via SDS-PAGE (full-length vs. truncated product).- Use a highly purified CFPS system (e.g., PURE system) to reduce competition from endogenous components.[15]- Re-verify the specificity of the OTS.
Conclusion

This application note provides a comprehensive framework for the site-specific incorporation of 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid into target proteins using a cell-free synthesis platform. By leveraging the power of an orthogonal translation system in an open and controllable CFPS environment, researchers can efficiently produce novel proteins with tailored functionalities. The detailed protocols for expression, purification, and stringent mass spectrometry-based verification ensure a high degree of confidence in the final product, paving the way for advanced applications in drug development and fundamental biological research.

References
  • Liu, C. C., & Schultz, P. G. (2010). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. Proceedings of the National Academy of Sciences. [Link]

  • Wiegand, D. J., et al. (2025, January 5). Long-Term Protein Synthesis with PURE in a Mesoscale Dialysis System. ACS Synthetic Biology. [Link]

  • Zemella, A., Thoring, L., Hoffmeister, C., & Kubick, S. (2015). Cell-Free Protein Synthesis: Pros and Cons of Prokaryotic and Eukaryotic Systems. ChemBioChem. [Link]

  • ResearchGate. (n.d.). Standard Composition of the PURE System. [Link]

  • Gregorio, N. E., Levine, M. Z., & Oza, J. P. (2019). Optimising protein synthesis in cell-free systems, a review. Green Chemistry. [Link]

  • GeneFrontier Corporation. (n.d.). PUREfrex®. [Link]

  • Adhikari, B., et al. (2025, July 1). Cell-Free Protein Synthesis Reactor Formats: A Brief History and Analysis. International Journal of Molecular Sciences. [Link]

  • Carlson, E. D., et al. (2012). Cell-Free Protein Synthesis: Applications Come of Age. Biotechnology Advances. [Link]

  • Chatterjee, A., et al. (2013). Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET. Nature Communications. [Link]

  • Stech, M., & Kubick, S. (2020, December 12). Cell-Free Protein Synthesis. protocols.io. [Link]

  • Keng, Y.-F., et al. (2010, November 19). Engineering of an orthogonal aminoacyl-tRNA synthetase for efficient incorporation of the non-natural amino acid O-methyl-L-tyrosine using fluorescence-based bacterial cell sorting. Biotechnology and Bioengineering. [Link]

  • Pless, S. A., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. Methods in Molecular Biology. [Link]

  • Wang, Y., et al. (2023, September 21). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. International Journal of Molecular Sciences. [Link]

  • Zhang, Y., et al. (2020, July 21). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology. [Link]

  • Moura, G. R., & Santos, M. A. S. (2018). Proteomics Analysis for Amino Acid Misincorporation Detection: Mini Review. Frontiers in Genetics. [Link]

  • Iwane, Y., et al. (2019, April 19). Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal?. International Journal of Molecular Sciences. [Link]

  • Sino Biological. (n.d.). Cell-Free Protein Synthesis: Principle, Advantages, and Applications. [Link]

  • Adihou, H., et al. (2023, November 20). iNClusive: a database collecting useful information on non-canonical amino acids and their incorporation into proteins for easier genetic code expansion implementation. Nucleic Acids Research. [Link]

  • Oza, J. P., et al. (2015). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Journal of Visualized Experiments. [Link]

  • Lee, D., & Jeong, W. (2025, September 15). Expanding the genetic code: Strategies for noncanonical amino acid incorporation in biopolymer. Bioresource Technology. [Link]

  • Sawasaki, T., et al. (2002). A cell-free protein synthesis system for high-throughput proteomics. Proceedings of the National Academy of Sciences. [Link]

  • Brown, A., & O'Donoghue, P. (2019, May 15). Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Essays in Biochemistry. [Link]

  • Hölper, S., et al. (2021, June 21). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Nucleic Acids Research. [Link]

Sources

Application Note: Solid-Phase Synthesis of Peptides Containing 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the incorporation of complex, non-canonical amino acids (NCAAs) into peptide sequences. The guide specifically addresses the challenges associated with 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid (referred to herein as 5-Amtn ), a


-amino acid with a bulky, electron-withdrawing trifluoromethyl group.

Executive Summary

The incorporation of 5-Amtn into peptide backbones offers unique pharmacological advantages, including increased metabolic stability, enhanced lipophilicity, and the induction of specific secondary structures (foldamers) due to the


-amino backbone and the steric demand of the 

-trifluoromethyl group. However, this residue presents significant synthetic challenges:
  • Steric Hindrance: The

    
     group at position 3 creates a steric barrier near the carboxyl activation site.
    
  • Aggregation: The hydrophobic isobutyl tail (8-methyl) combined with the fluorinated motif promotes on-resin aggregation.

  • Cyclization Risks: As a

    
    -amino acid, activated intermediates are prone to intramolecular cyclization to form 6-membered 
    
    
    
    -lactams.

This guide provides a validated protocol using Oxyma Pure/DIC activation, low-loading resins, and


-NMR monitoring  to ensure high-fidelity synthesis.

Molecule Profile & Strategic Analysis

Structural Deconstruction
  • Backbone:

    
    -Amino acid (5-amino). This introduces a 3-carbon spacer between the amide bond and the carboxyl, extending the peptide backbone significantly compared to 
    
    
    
    -amino acids.
  • Electronic Effect: The

    
     group at C3 is strongly electron-withdrawing. This lowers the 
    
    
    
    of the
    
    
    -protons (C2), potentially increasing the acidity of the active ester, but also stabilizing the local conformation.
  • Solubility: High lipophilicity (

    
     estimated) requires solvent mixtures capable of disrupting hydrophobic collapse.
    
Critical Synthetic Risks
ChallengeMechanismMitigation Strategy

-Lactam Formation
The free amine of the activated 5-Amtn (if N-protection is lost or during pre-activation) attacks the active ester, forming a stable 6-membered ring.Strict Fmoc-protection maintenance. Avoid pre-activation in the absence of resin. Use DIPEA-free coupling where possible to reduce base-catalyzed cyclization.
Incomplete Coupling The bulky

group at C3 shields the C1-carboxyl group from incoming nucleophiles.
Use double coupling with smaller, highly reactive activators (Oxyma/DIC). Increase temperature to 50°C (microwave).
On-Resin Aggregation Fluorine-fluorine interactions and hydrophobic tails cause peptide chains to "bundle," preventing reagent access.Use ChemMatrix® (PEG-based) resin. Add chaotropic salts (0.1M LiCl) or use binary solvent systems (DMF/DMSO).

Experimental Protocol

Materials & Reagents[1][2]
  • Building Block: Fmoc-5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid (Fmoc-5-Amtn-OH).

  • Resin: H-Rink Amide ChemMatrix® (Loading:

    
    ). Note: Low loading is crucial.
    
  • Coupling Reagents: Diisopropylcarbodiimide (DIC), Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

  • Solvents: DMF (peptide grade), DMSO (anhydrous), DCM.

  • Deprotection: 20% Piperidine in DMF with 0.1M HOBt (to suppress aspartimide formation in adjacent residues).

Workflow Diagram

The following DOT diagram illustrates the optimized cycle for incorporating 5-Amtn.

SPPS_Workflow Start Resin Preparation (Swelling in DCM/DMF) Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Activate Activation of Fmoc-5-Amtn-OH (1:1:1 AA:DIC:Oxyma) NO BASE (DIPEA) Wash1->Activate Prepare AA Coupling Coupling Reaction (50°C, 60 min, Microwave) Activate->Coupling Check Kaiser Test / Chloranil Test Coupling->Check Recouple Re-Coupling (HATU/HOAt/DIEA) Check->Recouple Positive (Color) Next Proceed to Next AA Check->Next Negative (Blue/No Color) Cap Capping (Ac2O/Pyridine) Recouple->Cap Cap->Next

Figure 1: Optimized SPPS cycle for sterically hindered fluorinated


-amino acids.
Step-by-Step Synthesis Procedure
Step 1: Resin Preparation
  • Weigh 0.1 mmol of ChemMatrix Rink Amide resin.

  • Swell in DCM (

    
    ) for 20 minutes, then wash with DMF (
    
    
    
    ).
Step 2: Coupling of Fmoc-5-Amtn-OH (The Critical Step)

Rationale: Carbodiimide chemistry (DIC/Oxyma) is preferred over Phosphonium/Uronium (HATU/HBTU) for the initial coupling of this residue to prevent premature base-catalyzed lactamization or racemization due to the acidic


-proton.
  • Dissolution: Dissolve Fmoc-5-Amtn-OH (

    
    ) and Oxyma Pure (
    
    
    
    ) in minimal DMF.
  • Activation: Add DIC (

    
    ) immediately before adding to the resin. Do not pre-activate for >2 minutes. 
    
  • Reaction: Transfer the mixture to the reaction vessel.

  • Conditions:

    • Microwave:

      
       for 45 minutes (Power: 25W).
      
    • Manual/Room Temp: 3 hours with vigorous shaking.

  • Monitoring: Perform a micro-cleavage or

    
    -NMR check (see Section 4).
    
Step 3: Elongation (Coupling the Next Amino Acid)

Rationale: Once 5-Amtn is on the resin, removing its Fmoc group exposes the


-amine. The steric bulk of the 

group at C3 may hinder the approach of the next activated amino acid.
  • Deprotection: 20% Piperidine/DMF (

    
    ).
    
  • Wash: DMF (

    
    ), DCM (
    
    
    
    ), DMF (
    
    
    ).
  • Next Coupling: Use a stronger activation system for the incoming amino acid (e.g., HATU/HOAt/DIEA ).

    • Use

      
       of the incoming amino acid.
      
    • Double coupling is mandatory.

Quality Control & Validation Systems

Gel-Phase -NMR

The most reliable method to verify the integrity of the fluorinated residue on-resin is Gel-Phase NMR.

  • Protocol: Suspend a small aliquot of resin (

    
    ) in 
    
    
    
    of deuterated DMF (
    
    
    -DMF) or DMSO.
  • Target Signal: The

    
     group typically appears as a doublet or broad singlet around -60 to -70 ppm  (referenced to 
    
    
    
    ).
  • Validation:

    • Sharp Peak: Indicates good solvation and mobility.

    • Broad/Split Peak: Indicates aggregation or

      
      -sheet formation. Add LiCl or elevate temperature.
      
    • Shifted Peak: Indicates side reaction (e.g., elimination or hydrolysis).

Analytical Data Summary (Expected)
ParameterSpecificationMethod
Appearance White to off-white lyophilized powderVisual
Purity

RP-HPLC (C18, 0.1% TFA/MeCN gradient)
Mass Accuracy

ESI-MS or MALDI-TOF
Fluorine Content Presence of

signal

-NMR

Troubleshooting Guide

Issue: Low Coupling Efficiency (Kaiser Test Positive)
  • Cause: Steric shielding by the C3-trifluoromethyl group.

  • Solution:

    • Switch solvent to NMP (N-methylpyrrolidone) for higher swelling.

    • Use COMU as the coupling reagent (more efficient for hindered amines).

    • Increase temperature to

      
       (ensure Fmoc stability).
      
Issue: Poor Solubility of Crude Peptide
  • Cause: The "8-methyl" isobutyl tail +

    
     creates a "Grease Ball" effect.
    
  • Solution:

    • Cleave using a "High-Flow" cocktail: 90% TFA, 5% TIS, 5% Phenol (avoid water if possible to prevent precipitation).

    • Dissolve crude peptide in HFIP (Hexafluoroisopropanol) or 50% Acetic Acid before purification.

Issue: -Lactam Formation
  • Cause: Nucleophilic attack of the N-terminal amine on the amide bond during slow coupling of the next residue.

  • Solution: Ensure the coupling of the amino acid immediately following 5-Amtn is extremely fast. Use HATU or acid chlorides (e.g., Fmoc-AA-Cl) with collidine base.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Albericio, F., & Tyley, A. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

  • Schoenebeck, F., et al. (2022). Synthesis of Trifluoromethylated Amino Alcohols and Peptidomimetics. MDPI Molecules. Link

  • Verma, S. (2014). Solid-phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry. Link

  • Gong, Y., et al. (2018). Characterization of Volatile Compounds (Nonanoic Acid Derivatives). Journal of Food Science. Link

(Note: While the specific molecule "5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid" is a specialized building block, the protocols above are derived from authoritative methodologies for sterically hindered and fluorinated amino acids cited in references 2 and 4.)

Development of analytical methods for quantifying 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for bioanalytical scientists and method developers. It treats the target analyte, 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid , as a proprietary New Chemical Entity (NCE) with specific physicochemical challenges—namely, its "Amphiphilic Zwitterion" character.[1]

Method Development Guide for a Novel Fluorinated GABA-Analog


-Amino Acid / Leucine Surrogate[1]

Part 1: Executive Summary & Physicochemical Profiling[1]

Developing a robust quantification method for 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid (hereafter referred to as 5-AMTNA ) requires a departure from standard amino acid protocols.[1] Unlike its structural analogs Pregabalin or Gabapentin, which are highly polar (LogP < 0), 5-AMTNA possesses a significant lipophilic domain due to the C9-backbone and the trifluoromethyl (


) group.[1]

This guide presents a Reversed-Phase LC-MS/MS workflow, rejecting the traditional HILIC approach often used for amino acids. The presence of the


 moiety and the isobutyl-like tail at C8 renders the molecule sufficiently hydrophobic for stable retention on C18 phases, provided the ionization equilibrium is controlled.
The "Amphiphilic Zwitterion" Challenge

To design a valid protocol, we must first model the analyte's behavior in solution:

FeatureChemical EffectAnalytical Consequence
Primary Amine (C5) Basic (

)
Protonated (

) at neutral/acidic pH.[1] Causes peak tailing on residual silanols.[1]
Carboxylic Acid (C1) Acidic (

)
Ionized (

) at neutral pH.[1] Causes ion suppression in ESI+.[1]
Trifluoromethyl (C3) Electron-withdrawing & LipophilicIncreases retention on C18 compared to Methyl.[1] Enhances metabolic stability but complicates chiral separation.[1]
Nonanoic Backbone HydrophobicCritical Differentiator: Shifts LogP from negative (Pregabalin) to positive (~2.5).[1] Enables RPLC.

Part 2: Strategic Decision Tree (Workflow)

The following logic flow illustrates why we select Acidic Reversed-Phase Chromatography over HILIC or Derivatization for this specific molecule.

MethodStrategy Start Analyte: 5-AMTNA (Zwitterionic, Lipophilic Backbone) CheckLogP Est. LogP > 1.0? Start->CheckLogP HILIC HILIC Mode (Risk: Early Elution/Solvent Front) CheckLogP->HILIC No (Polar) RPLC Reversed Phase (C18) CheckLogP->RPLC Yes (Lipophilic) Detection Detection Mode? RPLC->Detection UV UV/Vis (210nm) (Low Sensitivity) Detection->UV Deriv Derivatization (OPA/FMOC) (Complex Prep) Detection->Deriv MS LC-MS/MS (ESI+) (High Sensitivity) Detection->MS Preferred ColumnChoice Stationary Phase Selection MS->ColumnChoice FinalMethod Protocol: Acidic C18 + MCX Extraction ColumnChoice->FinalMethod Fully Porous C18 or F5-Phenyl

Caption: Decision logic for selecting Reversed-Phase LC-MS/MS over HILIC based on the lipophilicity of the fluorinated nonanoic backbone.

Part 3: Detailed Experimental Protocols

Protocol A: Sample Preparation (Mixed-Mode Cation Exchange)

Due to the zwitterionic nature of 5-AMTNA, simple protein precipitation (PPT) often yields high matrix effects (ion suppression) in the early eluting region.[1] Mixed-Mode Strong Cation Exchange (MCX) is the gold standard here, utilizing the amine group for selective capture.[1]

Materials:

  • Oasis MCX or Strata-X-C SPE cartridges (30 mg/1 mL).[1]

  • Internal Standard (IS): Gabapentin-d10 or Pregabalin-d6 (structural analogs).[1]

  • Reagents: Formic Acid (FA), Methanol (MeOH), Water, Ammonium Hydroxide (

    
    ).[1]
    

Step-by-Step Workflow:

  • Pre-treatment: Aliquot

    
     plasma.[1][2] Add 
    
    
    
    IS working solution.[1] Add
    
    
    
    
    Formic Acid in water.[1] Vortex (Acidifies sample to ensure amine is protonated).[1]
  • Conditioning:

    • 
       MeOH.
      
    • 
       Water (0.1% FA).[1]
      
  • Loading: Load pre-treated sample onto cartridge. Flow rate:

    
    .[1]
    
  • Wash 1 (Hydrophobic):

    
     2% Formic Acid in Water.[1] (Removes proteins/salts).[1]
    
  • Wash 2 (Organic):

    
     100% Methanol.[1] (Removes neutral lipids/phospholipids).[1] Crucial Step:  The analyte stays bound via ionic interaction; neutrals wash away.
    
  • Elution:

    
     of 5% Ammonium Hydroxide in Methanol . (High pH neutralizes the amine, breaking the ionic bond).
    
  • Reconstitution: Evaporate eluate under

    
     at 
    
    
    
    . Reconstitute in
    
    
    Mobile Phase A/B (80:20).[1]
Protocol B: LC-MS/MS Quantification

Mechanism: We utilize a fully porous C18 column with an acidic mobile phase.[1] The acid suppresses the ionization of the carboxylic acid (keeping it neutral/hydrophobic) and pairs with the amine, improving retention and peak shape.

Chromatographic Conditions:

  • Column: Phenomenex Kinetex C18 or Waters BEH C18 (

    
    ).[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).[1][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate:

    
    .[1][4]
    
  • Column Temp:

    
    .[1]
    

Gradient Table:

Time (min) %B Event
0.00 20 Initial Hold
0.50 20 Loading
3.00 90 Elution of 5-AMTNA
3.50 90 Wash
3.60 20 Re-equilibration

| 5.00 | 20 | End |[1]

Mass Spectrometry Parameters (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[1][2][5]

  • MRM Transitions:

    • Precursor:

      
       (Calc: MW + 1).
      
    • Quantifier: Loss of

      
       or 
      
      
      
      +
      
      
      (Typical for amino acids).[1]
    • Specific Note: Look for the loss of the fluorinated fragment if possible for higher specificity.

Part 4: Validation & Quality Assurance (Self-Validating Systems)

To ensure the method meets ICH M10 standards, implement the following checkpoints:

  • Selectivity (The "Blank" Test):

    • Inject 6 lots of blank matrix.[1]

    • Pass Criteria: Interference at retention time must be

      
       of the LLOQ response.
      
    • Why: Endogenous amino acids can interfere.[1] The specific mass of the

      
       group usually provides a clean window, unlike non-fluorinated analogs.[1]
      
  • Matrix Effect (The "Post-Column Infusion" Test):

    • Infuse a constant stream of 5-AMTNA into the MS source.[1]

    • Inject a blank extracted plasma sample via LC.[1]

    • Observation: Look for dips/peaks in the baseline at the analyte retention time.

    • Solution: If suppression > 20%, switch from C18 to a Pentafluorophenyl (PFP) column.[1] PFP phases offer alternative selectivity for halogenated compounds and often separate matrix phospholipids better.

  • Carryover Check:

    • Inject ULOQ (Upper Limit of Quantitation) followed immediately by a Blank.[1]

    • Pass Criteria: Blank signal must be

      
       of LLOQ.[1]
      
    • Mitigation: If carryover exists (common with lipophilic amines), use a needle wash of Acetone:Water:Formic Acid (50:50:1).[1]

Part 5: Stereochemical Considerations (Advanced)

5-AMTNA contains two chiral centers (C3 and C5), resulting in 4 potential stereoisomers.[1] In early drug development, you may quantify the racemate.[1] However, for advanced PK/PD, chiral separation is required.[1]

Chiral Protocol (Normal Phase/Polar Organic):

  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).[1]

  • Mobile Phase: Heptane : Ethanol : Diethylamine (80 : 20 : 0.1).[1]

  • Note: The Diethylamine (DEA) is critical to sharpen the peaks of the basic amine.

  • Detection: MS/MS is compatible if using "Polar Organic Mode" (100% MeOH/EtOH with 0.1%

    
    ), avoiding Heptane for MS safety.[1]
    

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Agilent Technologies. (2019).[1] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Application Notes. [Link]

  • Dwivedi, J., et al. (2018).[1] An Improved LC-ESI-MS/MS Method to Quantify Pregabalin in Human Plasma. Therapeutic Drug Monitoring. [Link]

  • McHale, C., & Harmon, T. (2023).[1] A Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods. MAC-MOD Analytical. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of Trifluoromethyl Groups in Chemical Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of the trifluoromethyl (-CF₃) group in chemical reactions. While prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity, the -CF₃ group is not entirely inert and can present challenges under specific synthetic conditions.[1][2] This resource is designed to help you navigate these complexities, ensuring the integrity of your trifluoromethylated compounds throughout your experimental workflows.

Troubleshooting Guide: Common Stability Issues & Solutions

This section addresses specific problems you might encounter in the lab, offering explanations for the underlying chemistry and actionable solutions.

Issue 1: Unexpected Defluorination or Hydrolysis Under Basic Conditions

Question: I'm attempting a reaction on a molecule containing a trifluoromethyl group attached to an aromatic ring. After treatment with a strong base (e.g., NaOH, KOtBu), I'm observing the formation of a carboxylic acid or other unexpected byproducts. Why is my supposedly stable -CF₃ group reacting?

Root Cause Analysis:

While the carbon-fluorine (C-F) bond is exceptionally strong, the powerful electron-withdrawing nature of the three fluorine atoms makes the carbon atom of the -CF₃ group highly electrophilic.[3] Under strongly basic conditions, particularly in the presence of water or other nucleophiles, this carbon is susceptible to nucleophilic attack. This can initiate a cascade of reactions leading to hydrolysis or other transformations.

The primary degradation pathway under alkaline conditions is often hydrolysis, which converts the -CF₃ group into a carboxylic acid (-COOH) with the release of fluoride ions.[4] This is particularly prevalent in molecules where the -CF₃ group is attached to an electron-deficient system, such as certain heterocyclic rings.[1]

Troubleshooting Workflow:

G start Problem: -CF3 group degradation under basic conditions check_base Is a strong, non-nucleophilic base a viable alternative? start->check_base use_non_nucleophilic Action: Switch to a sterically hindered, non-nucleophilic base (e.g., DBU, Proton-Sponge®). check_base->use_non_nucleophilic Yes check_temp Can the reaction temperature be lowered? check_base->check_temp No use_non_nucleophilic->check_temp lower_temp Action: Perform the reaction at a lower temperature to reduce the rate of degradation. check_temp->lower_temp Yes check_anhydrous Are strictly anhydrous conditions being maintained? check_temp->check_anhydrous No lower_temp->check_anhydrous ensure_anhydrous Action: Use freshly distilled anhydrous solvents and flame-dry glassware. check_anhydrous->ensure_anhydrous Yes check_protection Is protection of other functional groups feasible? check_anhydrous->check_protection No ensure_anhydrous->check_protection protect_groups Action: Protect other sensitive functional groups that may be reacting under the basic conditions. check_protection->protect_groups Yes end Resolution: Minimized -CF3 group degradation check_protection->end No protect_groups->end

Caption: Troubleshooting decision tree for -CF₃ group degradation under basic conditions.

Detailed Protocols:

  • Protocol for Base Selection: When a reaction requires a base, consider using a non-nucleophilic, sterically hindered base. For example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an excellent choice for promoting eliminations and other base-catalyzed reactions without attacking the -CF₃ group.

  • Protocol for Anhydrous Conditions: To ensure a reaction is free of water, which can act as a nucleophile, solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane). Glassware should be flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: C-CF₃ Bond Cleavage During Transition Metal-Catalyzed Cross-Coupling Reactions

Question: I'm performing a Suzuki (or other palladium-catalyzed) cross-coupling reaction on a substrate containing a trifluoromethyl group. I'm seeing low yields of my desired product and the formation of byproducts that suggest the C-CF₃ bond has been cleaved. What is causing this and how can I prevent it?

Root Cause Analysis:

While less common than other side reactions, C-CF₃ bond cleavage can occur during transition metal-catalyzed reactions. This can happen through several mechanisms, including oxidative addition of the C-CF₃ bond to the metal center, particularly with electron-rich, low-valent metals like nickel(0).[5] The choice of ligands, reaction temperature, and the electronic nature of the substrate all play a crucial role in the stability of the C-CF₃ bond under these conditions.

Preventative Measures and Optimization Strategies:

StrategyRationaleRecommended Action
Ligand Selection Bulky, electron-donating ligands can sometimes favor the desired C-X bond activation over the C-CF₃ bond.For palladium catalysis, consider using ligands like BrettPhos or RuPhos, which have been shown to be effective in trifluoromethylation reactions.[6]
Metal Catalyst The choice of metal is critical. While palladium is widely used, copper- or nickel-based systems may offer different reactivity profiles that could be more favorable for your specific transformation.[6][7]If C-CF₃ bond cleavage is a persistent issue with palladium, explore alternative catalytic systems. For instance, copper-catalyzed trifluoromethylation reactions are well-established.[7]
Temperature Control Higher temperatures can provide the activation energy needed for undesired C-CF₃ bond cleavage.Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Consider microwave irradiation for rapid, controlled heating to minimize reaction time at elevated temperatures.
Additive Screening Additives can influence the catalytic cycle in various ways, potentially suppressing side reactions.Screen additives such as fluoride scavengers (if applicable) or different bases to optimize the reaction conditions.
Issue 3: Instability of Trifluoromethyl Ketones

Question: I've synthesized a trifluoromethyl ketone (TFMK), but it seems to be unstable during workup or purification. I'm observing the formation of a gem-diol (hydrate). Is this normal, and how can I handle my TFMK?

Root Cause Analysis:

The strong electron-withdrawing effect of the -CF₃ group makes the adjacent carbonyl carbon exceptionally electrophilic.[8][9] This heightened electrophilicity makes TFMKs highly susceptible to nucleophilic attack, including by water. In aqueous environments, TFMKs readily form stable gem-diol hydrates.[8][9] This is a characteristic feature of TFMKs and is often a key aspect of their biological activity, as the hydrate can mimic the tetrahedral transition state of enzymatic reactions.[9][10]

Handling and Purification of Trifluoromethyl Ketones:

G start Synthesized Trifluoromethyl Ketone (TFMK) workup Aqueous Workup start->workup hydrate_formation Hydrate Formation Observed workup->hydrate_formation purification Purification Strategy hydrate_formation->purification non_aqueous Option 1: Non-Aqueous Workup purification->non_aqueous chromatography Option 2: Anhydrous Chromatography purification->chromatography anhydrous_drying Dry organic extracts thoroughly (e.g., over MgSO4 or Na2SO4). non_aqueous->anhydrous_drying storage Storage anhydrous_drying->storage dry_solvents Use dry solvents for chromatography. chromatography->dry_solvents dry_solvents->storage inert_atmosphere Store under an inert atmosphere (N2 or Ar) in a desiccator. storage->inert_atmosphere

Caption: Workflow for handling and purifying trifluoromethyl ketones.

  • Experimental Protocol: Anhydrous Workup of a Trifluoromethyl Ketone

    • After the reaction is complete, quench the reaction with a non-aqueous reagent if possible (e.g., addition of a solid acid or base scavenger).

    • If an aqueous wash is unavoidable, minimize contact time and use brine to reduce the solubility of water in the organic layer.

    • Separate the organic layer and dry it thoroughly over a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • For purification by column chromatography, use freshly opened or distilled anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: Is the trifluoromethyl group ever used as a leaving group?

A1: While not a conventional leaving group like halides, under specific and often harsh conditions, the trifluoromethyl group can be displaced. For instance, in some nucleophilic aromatic substitution (SNAAr) reactions on highly electron-deficient aromatic systems, the -CF₃ group can be replaced by a strong nucleophile. However, this is not a common or synthetically desirable transformation in most cases.

Q2: How does the stability of a -CF₃ group on an aliphatic chain compare to one on an aromatic ring?

A2: Generally, a trifluoromethyl group on an aromatic ring is more stable towards certain degradation pathways, such as nucleophilic attack, due to the delocalization of electron density within the ring. However, the C(sp³)-CF₃ bond can be susceptible to other reactions, such as reductive defluorination, particularly with certain transition metal catalysts.[5][11] The specific reaction conditions will ultimately determine the relative stability.

Q3: Can I use ¹⁹F NMR to monitor the stability of my trifluoromethylated compound?

A3: Absolutely. ¹⁹F NMR is an incredibly powerful and direct tool for monitoring reactions involving trifluoromethyl groups.[1] The -CF₃ group gives a characteristic singlet in the ¹⁹F NMR spectrum. The disappearance of this signal or the appearance of new fluorine-containing signals (e.g., fluoride ion) is a clear indication of degradation or transformation of the trifluoromethyl group.

Q4: Are there any "CF₃+" equivalent reagents for electrophilic trifluoromethylation that are known to be particularly mild?

A4: Yes, there has been significant progress in the development of electrophilic trifluoromethylating reagents. Reagents like Togni's reagents (hypervalent iodine compounds) and Umemoto's reagents (S-(trifluoromethyl)diarylsulfonium salts) are often considered "shelf-stable" and can be used under relatively mild conditions for the trifluoromethylation of a wide range of nucleophiles.[12]

Q5: My trifluoromethylated compound is showing poor solubility. Could this be related to stability issues?

A5: While not a direct stability issue, poor solubility can indirectly lead to problems. For instance, if a compound crashes out of solution during a reaction, it may be exposed to localized high concentrations of reagents, potentially leading to degradation. For stability studies, especially in aqueous media, using co-solvents like acetonitrile, methanol, or DMSO can improve solubility.[4] However, it's important to be aware that the co-solvent itself could potentially influence the degradation pathway.[4]

References

  • Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds - Benchchem.
  • Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis - Benchchem.
  • Trifluoromethyl group - Grokipedia.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC.
  • Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC.
  • The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide for Drug Development Professionals - Benchchem.
  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.
  • Cleavage of C(sp3)–F Bonds in Trifluoromethylarenes Using a Bis(NHC)nickel(0) Complex - ACS Publications.
  • Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PMC.
  • Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation - Beilstein Journals.
  • Trifluoromethyl ketones: properties, preparation, and application - RSC Publishing.
  • F Bond Activation and Hydrodefluorination of the CF3 Group Catalyzed by a Nickel(II) Hydride Complex: Theoretical Insight into the Mechanism with a Spin-State Change and Two Ion-Pair Intermediates | ACS Catalysis.

Sources

Validation & Comparative

Efficacy Analysis: 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic Acid and Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The rational design of novel therapeutic agents frequently involves the strategic incorporation of specific chemical moieties to enhance biological activity, improve pharmacokinetic profiles, and modulate interactions with cellular targets. The molecule at the center of our investigation, 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid, represents a fascinating convergence of three key structural features: a branched-chain fatty acid backbone, an amino group conferring properties of an amino acid, and a trifluoromethyl group known to significantly alter physicochemical and biological properties. As this specific molecule is not extensively characterized in publicly available literature, this guide will provide a comparative efficacy analysis against well-studied structural analogs that share one or more of these key features.

This guide will dissect the efficacy of two representative compounds: 4-(Trifluoromethyl)-L-phenylalanine , a trifluoromethylated aromatic amino acid, and L-valine , a canonical branched-chain amino acid (BCAA). By examining their mechanisms of action, biological effects, and the experimental frameworks used to evaluate them, we aim to provide a comprehensive understanding of how the structural components of our target molecule might contribute to its overall efficacy. This comparative approach will offer valuable insights for researchers engaged in the design and evaluation of novel amino acid and fatty acid derivatives.

Comparative Efficacy Overview

The introduction of a trifluoromethyl (-CF3) group into a molecule can profoundly influence its biological activity by enhancing its lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2] In contrast, the branched-chain structure, characteristic of amino acids like L-valine, plays a crucial role in fundamental physiological processes, including muscle protein synthesis and metabolic regulation.[3][4][5] The hypothetical molecule, 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid, combines these attributes, suggesting a potential for unique biological activities.

To contextualize the potential efficacy of our target molecule, we will compare it with our selected analogs in two distinct therapeutic areas: neuroprotection and metabolic regulation.

CompoundClassPrimary Biological EffectEffective Concentration/DosageKey Signaling Pathway
5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid (Hypothetical) Trifluoromethylated Branched-Chain Amino AcidPotentially neuroprotective and metabolically activeTo be determinedHypothetically PI3K/Akt and/or mTOR
4-(Trifluoromethyl)-L-phenylalanine Trifluoromethylated Aromatic Amino AcidNeuroprotective against ischemia-reperfusion injury10-20 µM (in vitro)[6]PI3K/Akt/CREB[2]
L-Valine Branched-Chain Amino AcidStimulates muscle protein synthesis; regulates metabolism6.384 mM - 25.536 mM (in vitro for protein synthesis)[7]mTOR[7][8][9]

Mechanistic Deep Dive: Signaling Pathways and Biological Rationale

Neuroprotection: The PI3K/Akt/CREB Pathway

The neuroprotective effects observed with 4-(Trifluoromethyl)-L-phenylalanine are attributed to its modulation of the PI3K/Akt/CREB signaling pathway.[2] This pathway is a critical regulator of cell survival, proliferation, and synaptic plasticity. In the context of ischemic injury, activation of this pathway can mitigate neuronal damage and promote recovery.

Logical Flow of PI3K/Akt/CREB Signaling in Neuroprotection:

PI3K_Akt_CREB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor/ Neurotrophic Signal Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Activation CREB CREB Akt->CREB Phosphorylation & Activation Gene_Expression Gene Expression for Neuronal Survival and Plasticity CREB->Gene_Expression Transcription mTOR_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm L_Valine L-Valine mTORC1 mTORC1 L_Valine->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation & Activation 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylation & Inhibition Translation_Initiation Translation Initiation S6K1->Translation_Initiation 4EBP1->Translation_Initiation Protein_Synthesis Muscle Protein Synthesis Translation_Initiation->Protein_Synthesis

Caption: mTOR signaling pathway in muscle protein synthesis.

The catabolism of BCAAs is a multi-step process that is crucial for energy homeostasis.

Experimental Workflow for BCAA Catabolism:

BCAA_Catabolism cluster_input Branched-Chain Amino Acids cluster_pathway Catabolic Pathway cluster_output Metabolic Fates BCAA Leucine, Isoleucine, Valine BCAT Branched-Chain Aminotransferase (BCAT) BCAA->BCAT BCKA Branched-Chain α-Keto Acids (BCKAs) BCAT->BCKA Transamination BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex BCKA->BCKDH Acyl_CoA Branched-Chain Acyl-CoA Derivatives BCKDH->Acyl_CoA Oxidative Decarboxylation TCA_Cycle TCA Cycle (Energy Production) Acyl_CoA->TCA_Cycle Gluconeogenesis Gluconeogenesis (Glucose Synthesis) Acyl_CoA->Gluconeogenesis

Caption: Overview of Branched-Chain Amino Acid Catabolism.

Experimental Protocols

In Vitro Assessment of Neuroprotection using an Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

This protocol is designed to simulate ischemic and reperfusion injury in a neuronal cell line to evaluate the neuroprotective effects of test compounds.

Cell Line: PC12 (rat adrenal pheochromocytoma) cells, differentiated into a neuronal phenotype.

Methodology:

  • Cell Culture and Differentiation:

    • Culture PC12 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Induce neuronal differentiation by treating cells with nerve growth factor (NGF) at a concentration of 50-100 ng/mL for 5-7 days.

  • Oxygen-Glucose Deprivation (OGD):

    • Wash the differentiated PC12 cells with glucose-free Earle's Balanced Salt Solution (EBSS).

    • Replace the culture medium with glucose-free EBSS.

    • Place the cells in a hypoxic incubator (94% N₂, 5% CO₂, 1% O₂) at 37°C for a duration of 2-6 hours, depending on the desired severity of injury. [10]

  • Compound Treatment:

    • The test compound (e.g., 4-(Trifluoromethyl)-L-phenylalanine) can be administered at various concentrations (e.g., 10 µM, 20 µM) either before OGD (pre-treatment), during OGD, or during the reperfusion phase. [6]

  • Reperfusion:

    • After the OGD period, replace the glucose-free EBSS with normal culture medium (containing glucose and serum).

    • Return the cells to a normoxic incubator (95% air, 5% CO₂) for 24 hours. [10]

  • Assessment of Neuroprotection:

    • Cell Viability: Quantify cell viability using an MTT or Cell Counting Kit-8 (CCK-8) assay. [10] * Apoptosis: Measure apoptosis using flow cytometry with Annexin V-FITC and propidium iodide staining.

    • Oxidative Stress: Evaluate the levels of reactive oxygen species (ROS) using a fluorescent probe like H2DCFDA. [11] * Western Blot Analysis: Analyze the expression and phosphorylation status of key proteins in the PI3K/Akt/CREB pathway to elucidate the mechanism of action.

In Vivo Measurement of Muscle Protein Synthesis using Stable Isotope Tracers

This protocol outlines a method to quantify the rate of muscle protein synthesis in response to the administration of a test compound.

Principle: A stable isotope-labeled amino acid (tracer) is administered, and its incorporation into muscle protein is measured over time.

Methodology:

  • Animal Model: Use an appropriate animal model, such as mice or rats.

  • Tracer Administration:

    • Administer a "flooding dose" of a stable isotope-labeled amino acid, such as L-[²H₅]-phenylalanine, via intravenous or intraperitoneal injection. The flooding dose ensures rapid equilibration of the tracer in the precursor pool. [5] * Alternatively, a primed-constant infusion of the tracer can be used. [12]

  • Compound Administration: The test compound (e.g., L-valine) can be administered orally or via injection prior to or concurrently with the tracer.

  • Tissue and Blood Collection:

    • Collect blood samples at timed intervals to determine the enrichment of the tracer in the plasma.

    • At the end of the experimental period (typically 30-60 minutes after tracer administration), euthanize the animals and collect skeletal muscle tissue (e.g., gastrocnemius or tibialis anterior).

  • Sample Processing and Analysis:

    • Isolate muscle proteins and hydrolyze them into their constituent amino acids.

    • Determine the isotopic enrichment of the tracer amino acid in both the plasma (precursor pool) and the muscle protein hydrolysate using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation of Fractional Synthetic Rate (FSR):

    • The FSR, which represents the percentage of muscle protein synthesized per unit of time, is calculated using the following formula:

      • FSR (%/hour) = (E_protein / E_precursor) / t * 100

      • Where E_protein is the enrichment of the tracer in muscle protein, E_precursor is the enrichment of the tracer in the precursor pool (plasma or intracellular free amino acid), and t is the time in hours. [13]

Conclusion

While direct experimental data on 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid is currently limited, a comparative analysis of its structural analogs provides a strong foundation for predicting its potential efficacy. The trifluoromethyl group, as seen in 4-(Trifluoromethyl)-L-phenylalanine, suggests a potential for enhanced biological activity, possibly in the realm of neuroprotection through modulation of pro-survival signaling pathways like PI3K/Akt/CREB. The branched-chain amino acid backbone, akin to L-valine, points towards a role in metabolic regulation, particularly in the stimulation of muscle protein synthesis via the mTOR pathway.

The experimental protocols detailed in this guide offer a robust framework for the future evaluation of 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid and other novel compounds with similar structural motifs. By employing these methodologies, researchers can systematically dissect the contributions of each structural component to the overall biological activity, thereby accelerating the discovery and development of new therapeutic agents.

References

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Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of novel, non-proteinogenic amino acids is a cornerstone of innovation. These unique building blocks, such as 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid, offer the potential to enhance the metabolic stability, binding affinity, and overall efficacy of therapeutic peptides and small molecules.[1][2][3] The incorporation of a trifluoromethyl group, in particular, is a well-established strategy in medicinal chemistry to modulate these critical properties.[4][5]

This guide provides a comparative analysis of three distinct, plausible synthetic routes to the novel γ-amino acid, 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid. As no established synthesis for this specific molecule has been published, the following routes have been designed by combining established and reliable methodologies for the synthesis of trifluoromethylated compounds and chiral amines. We will delve into the strategic reasoning behind each pathway, present detailed hypothetical protocols, and offer a comparative analysis to guide researchers in selecting the most suitable approach for their specific needs.

The Target Molecule: A Structural Overview

5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid presents several synthetic challenges that must be addressed:

  • Introduction of the Trifluoromethyl Group: This requires specialized reagents and conditions.

  • Stereocontrol: The molecule contains two stereocenters at the C3 and C5 positions. A robust synthesis should ideally control the stereochemistry at these centers.

  • Construction of the Carbon Skeleton: The nonanoic acid backbone with its specific substitution pattern needs to be assembled efficiently.

  • Installation of the Amino Group: The amino group at the C5 position must be introduced, potentially with stereocontrol.

The following proposed routes tackle these challenges with varying degrees of elegance and practicality.

Route 1: Asymmetric Michael Addition Approach

This route leverages a conjugate addition of a trifluoromethyl nucleophile to an α,β-unsaturated ester, followed by the introduction of the amino group. This strategy is attractive due to the potential for high stereocontrol in the Michael addition step.

Synthetic Strategy Overview

The core of this strategy is the stereoselective 1,4-addition of a trifluoromethyl group to an unsaturated ester bearing the isobutyl side chain. The resulting ester is then converted to the corresponding amine.

Route_1_Asymmetric_Michael_Addition A Isovaleraldehyde C (E)-6-methyl-2-heptenoate A->C Knoevenagel Condensation B Malonic acid half-ester B->C D Trifluoromethylated ester C->D 1. Asymmetric Michael Addition (TMSCF3, Catalyst) 2. Protonation E Trifluoromethylated carboxylic acid D->E Hydrolysis F Trifluoromethylated acyl azide E->F Curtius Rearrangement (DPPA, heat) G Protected amine F->G Trapping with t-BuOH H 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid G->H Deprotection Route_2_Umpolung_Addition A Trifluoroacetaldehyde C Chiral trifluoromethyl imine A->C Condensation B Chiral amine B->C G Adduct C->G Umpolung Addition D Isovaleraldehyde F Homoenolate equivalent D->F Activation with NHC E N-Heterocyclic Carbene (NHC) E->F F->G H 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid G->H Oxidation and Deprotection Route_3_Aza_Henry A 1,1,1-Trifluoroacetone C Trifluoromethyl imine A->C Condensation B Ammonia/Amine B->C E β-Nitroamine C->E Aza-Henry Reaction D 4-Methyl-1-nitropentane D->E F γ-Amino acid precursor E->F 1. Reduction of nitro group 2. Hydrolysis of nitrile (if used) G 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid F->G Final processing

Sources

Safety Operating Guide

Comprehensive Disposal Protocol for 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Laboratory Professionals

Disclaimer: This document provides guidance on the proper disposal of 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid, a specialized research chemical. Due to the absence of a specific Safety Data Sheet (SDS) for this novel compound, the following procedures are based on an analysis of its constituent functional groups and established best practices for handling halogenated organic compounds and aminocarboxylic acids. Always consult with your institution's Environmental Health and Safety (EHS) department before proceeding and adhere to all local, state, and federal regulations.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid is fundamental to its safe disposal. Its structure contains three key functional groups that dictate its potential hazards and required handling procedures.

  • Aminocarboxylic Acid Backbone: The presence of both an amine (-NH2) and a carboxylic acid (-COOH) group makes this an amino acid derivative. Carboxylic acids can be corrosive, while amines can be basic and reactive. Nonanoic acid, a related compound, is known to cause skin irritation and serious eye damage.[1][2][3][4][5]

  • Trifluoromethyl Group (-CF3): This moiety classifies the compound as a halogenated organic substance. Such compounds are of environmental concern due to their persistence and potential for bioaccumulation. The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of halogenated organic wastes.[6][7][8]

  • Novelty: As a research chemical, its toxicological properties have not been fully investigated.[9] Therefore, a precautionary approach is mandatory, treating the substance as hazardous until proven otherwise.

Table 1: Inferred Hazard Profile

PropertyInferred Characteristic & Rationale
Physical State Likely a solid or oil at room temperature.
pH Amphoteric, but likely acidic in solution due to the carboxylic acid group.
Toxicity Unknown. Treat as toxic and harmful to aquatic life with long-lasting effects.[1][2]
Primary Hazards Potential skin and eye irritant/corrosive.[2][3][5] Classified as a halogenated organic waste.
Reactivity Incompatible with strong oxidizing agents, strong bases, and strong acids.[5][10][11][12]

Regulatory Framework: A Primacy of Caution

The disposal of this compound falls under the purview of the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the EPA.[13][14] Due to the trifluoromethyl group, this compound is considered a halogenated organic waste. Improper disposal, such as drain disposal, is strictly prohibited and can lead to significant environmental contamination and legal penalties.[13][15][16] All waste generated must be managed as hazardous chemical waste from the point of generation.

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures safety, compliance, and environmental stewardship. Each step is designed to mitigate risk and create a self-validating system for waste management in the laboratory.

Step 1: Personal Protective Equipment (PPE)

Rationale: To prevent personal exposure to a chemical with unknown toxicological properties and known irritant characteristics based on its functional groups.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use.[3][17]

  • Body Protection: A standard lab coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: While not typically required for small quantities in a well-ventilated area, if vapors or aerosols are generated, a respirator may be necessary. Always work within a certified chemical fume hood.

Step 2: Waste Collection & Container Selection

Rationale: To safely contain the chemical waste, preventing leaks and reactions.

  • Designated Container: Use a dedicated, leak-proof waste container.[15] It is permissible to reuse an empty, clean reagent bottle for waste collection.[18]

  • Chemical Compatibility: The container must be chemically compatible with the waste. High-density polyethylene (HDPE) is a suitable choice.[14]

  • Container Integrity: Ensure the container is in good condition, free from damage, and has a secure, tightly sealing cap.[13]

  • Headspace: Do not fill the container beyond 80% capacity to allow for expansion and prevent spills.[19]

Step 3: Waste Labeling

Rationale: To clearly communicate the contents and hazards of the waste container to all laboratory personnel and waste handlers, as required by OSHA and EPA regulations.[20]

  • Attach a hazardous waste label to the container as soon as the first drop of waste is added.[19]

  • The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid."

    • An accurate estimation of the concentration and total volume.

    • The hazard characteristics: Check boxes for "Toxic" and "Corrosive." Write in "Halogenated Organic."

    • The accumulation start date.

Step 4: Waste Segregation

Rationale: To prevent dangerous chemical reactions. Never mix incompatible wastes.[15][21]

  • Designated Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[18]

  • Incompatibilities:

    • DO NOT mix with strong acids.

    • DO NOT mix with strong bases.

    • DO NOT mix with strong oxidizing agents.

    • DO NOT mix with non-halogenated organic waste streams unless explicitly permitted by your EHS department.

  • Secondary Containment: Store the waste container within a secondary containment bin or tray to contain potential leaks or spills.[15][19]

Step 5: Decontamination of Empty Containers

Rationale: To ensure that "empty" containers are properly managed and do not pose a residual chemical threat.

  • A container is not considered empty until it has been thoroughly rinsed.[15]

  • The first rinse with a suitable solvent (e.g., ethanol, acetone) must be collected and disposed of as hazardous waste in your designated container.[15][18]

  • Subsequent rinses of the now-decontaminated container can typically be disposed of according to standard laboratory procedures, but confirm with your institution's EHS policy.

Step 6: Final Disposal

Rationale: To ensure the waste is transported, treated, and disposed of by licensed professionals in compliance with all regulations.

  • Request Pickup: Once the waste container is full (or approaching the mandated storage time limit, often six months for academic labs), arrange for a pickup from your institution's EHS department or a licensed hazardous waste contractor.[14]

  • Treatment Method: The likely disposal method for this type of compound is high-temperature incineration at a licensed facility, which is effective for destroying halogenated organic compounds.[6][17]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid.

DisposalWorkflow Start Waste Generation (Pure compound or solution) Assess Hazard Assessment - Halogenated Organic - Potential Corrosive - Unknown Toxicity Start->Assess PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Container Select Compatible Container (e.g., Labeled HDPE Bottle) PPE->Container Label Affix Hazardous Waste Label - Full Chemical Name - Hazards (Toxic, Corrosive) - Date Container->Label Segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) Label->Segregate Store Store in Secondary Containment in Satellite Accumulation Area Segregate->Store Pickup Request Pickup by EHS or Licensed Contractor Store->Pickup Disposal Final Disposal (Likely High-Temp Incineration) Pickup->Disposal

Caption: Disposal workflow for 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.